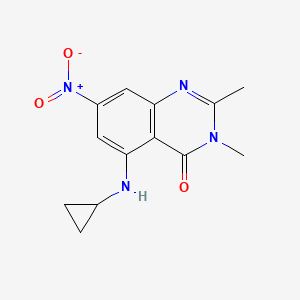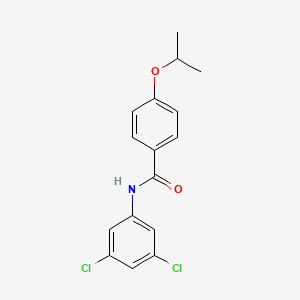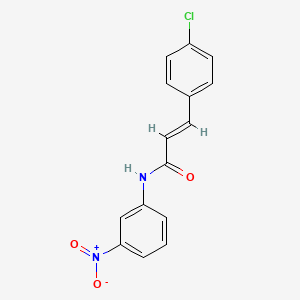![molecular formula C22H18ClNO2S B5743795 2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B5743795.png)
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide is a complex organic compound with the molecular formula C22H18ClNO2S This compound is notable for its unique structure, which includes a dibenzo[b,d]furan moiety, a chloro group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the preparation of the dibenzo[b,d]furan moiety, which can be synthesized through a series of electrophilic aromatic substitution reactions. The chloro group is then introduced via halogenation, and the methylsulfanyl group is added through a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Dechlorinated product
Substitution: Substituted benzamides
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The dibenzo[b,d]furan moiety can intercalate with DNA, potentially disrupting cellular processes. The chloro and methylsulfanyl groups may also contribute to the compound’s reactivity and binding affinity to target proteins and enzymes. These interactions can lead to the modulation of signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-dibenzo[b,d]furan-2-ylacetamide
- 2-chloro-N-(2-dibenzo[b,d]furan-2-ylethyl)-5-(methylthio)benzamide
- Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers
Uniqueness
2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-dibenzofuran-2-ylethyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2S/c1-27-15-7-8-19(23)18(13-15)22(25)24-11-10-14-6-9-21-17(12-14)16-4-2-3-5-20(16)26-21/h2-9,12-13H,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNFTPVSSPZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5743716.png)


![N-[4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5743733.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B5743737.png)
![5-[(2-Ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5743747.png)
![{1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5743762.png)
![ethyl 4-[(3-cyano-4,6-dimethyl-2-pyridinyl)amino]benzoate](/img/structure/B5743764.png)
![2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B5743770.png)

![3-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5743776.png)
![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5743784.png)
![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5743803.png)

